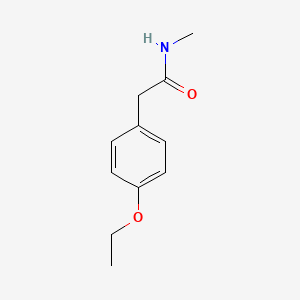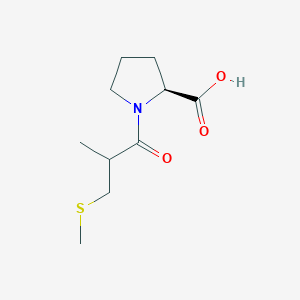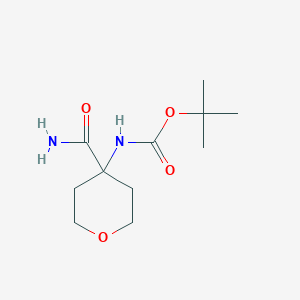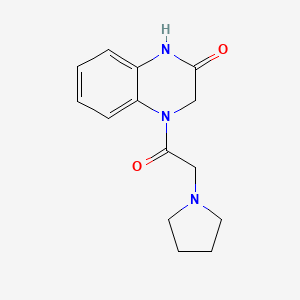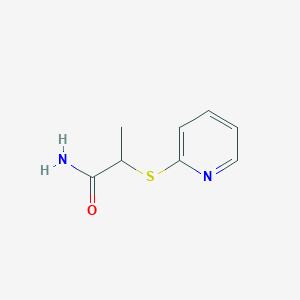
2-Pyridin-2-ylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-2-ylsulfanylpropanamide, also known as P2SPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. P2SPA has been studied extensively for its biological activities and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-2-ylsulfanylpropanamide involves its interaction with the active site of carbonic anhydrase. The compound binds to the zinc ion in the active site, thereby inhibiting the enzyme's activity. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific studies. The compound has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of antibacterial and antifungal agents. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-Pyridin-2-ylsulfanylpropanamide is its ability to inhibit carbonic anhydrase, which has various physiological functions. This makes it a potential candidate for the development of therapeutic agents for the treatment of various diseases. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in biological systems.
Direcciones Futuras
There are several future directions for the study of 2-Pyridin-2-ylsulfanylpropanamide. One area of research is the development of this compound derivatives with improved solubility and stability. Another area of research is the investigation of the compound's potential as an anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, further studies are needed to investigate the compound's potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its biological activities, including its inhibition of carbonic anhydrase, antibacterial and antifungal properties, and anti-inflammatory and antioxidant effects. Despite its limitations, this compound has shown promising results in various scientific studies and has several potential future directions for research.
Métodos De Síntesis
The synthesis of 2-Pyridin-2-ylsulfanylpropanamide can be achieved through a multi-step process involving the reaction of 2-pyridinethiol with 2-bromoacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-Pyridin-2-ylsulfanylpropanamide has been studied for its potential therapeutic applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the significant applications of this compound is its use as an inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of this enzyme has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and osteoporosis.
Propiedades
IUPAC Name |
2-pyridin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-6(8(9)11)12-7-4-2-3-5-10-7/h2-6H,1H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMKLNSLFHHXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479190.png)
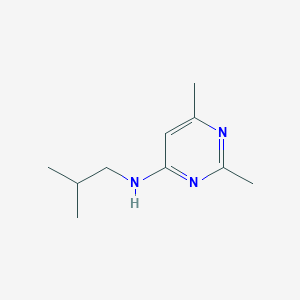
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)
![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B7479213.png)
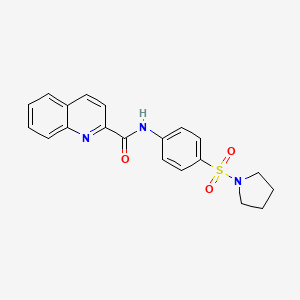
![2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479221.png)
![4-chloro-N-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7479227.png)
![3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide](/img/structure/B7479235.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)

